UPF 1069

Description

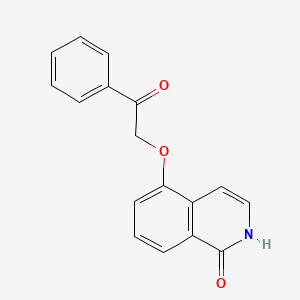

Structure

3D Structure

Properties

IUPAC Name |

5-phenacyloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMRRNGWSITSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648425 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048371-03-4 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1048371-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of UPF 1069: A Selective PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

UPF 1069 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the cellular response to DNA damage. This technical guide delineates the mechanism of action of this compound, presenting its inhibitory profile, effects on cellular signaling, and divergent roles in neuronal injury models. By selectively targeting PARP-2, this compound serves as a critical research tool for dissecting the distinct biological functions of PARP isoforms and presents a potential therapeutic avenue in specific pathological contexts, including certain cancers. This document provides a comprehensive overview of its quantitative parameters, experimental methodologies, and the signaling pathways it modulates.

Introduction to this compound

This compound, a derivative of isoquinolinone, has emerged as a valuable pharmacological agent for investigating the specific roles of PARP-2.[1] While sharing structural homology with PARP-1, PARP-2 possesses unique functions in DNA repair, genomic stability, and transcriptional regulation. The ability of this compound to preferentially inhibit PARP-2 over PARP-1 allows for a more nuanced understanding of these distinct roles. This guide synthesizes the current knowledge on this compound's mechanism of action, providing a technical resource for researchers in pharmacology and drug development.

Quantitative Inhibitory Profile

The inhibitory activity of this compound against PARP-1 and PARP-2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant selectivity for PARP-2.

| Target | IC50 (μM) | Selectivity (Fold vs. PARP-2) |

| PARP-2 | 0.3[1][2][3][4][5][6] | 1 |

| PARP-1 | 8[1][2][6] | ~27[1][3][4][5][6] |

Mechanism of Action: Selective PARP-2 Inhibition

This compound exerts its effects by competitively binding to the catalytic domain of PARP-2, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This process is crucial for the recruitment of DNA repair factors to sites of single-strand breaks.

Disruption of DNA Repair and Enhancement of Apoptosis

In the context of DNA damage, PARP enzymes, particularly PARP-1, are rapidly activated to signal and recruit repair machinery. While PARP-2 contributes a smaller fraction of total cellular PARP activity, its inhibition by this compound can still have significant consequences.[7] In certain cellular contexts, such as in models of post-ischemic brain damage, selective PARP-2 inhibition by this compound has been shown to increase apoptosis.[8]

Modulation of Androgen Receptor Signaling in Prostate Cancer

Recent studies have unveiled a novel mechanism of action for this compound in prostate cancer. It has been demonstrated that this compound can abrogate the transcriptional activity of the androgen receptor (AR).[7] This effect is achieved through the disruption of the function of FOXA1, a pioneer factor essential for AR signaling. By selectively targeting PARP-2, this compound was found to significantly suppress the expression of AR target genes, such as KLK2, FKBP5, and NKX3.1, in a dose-dependent manner.[7] This leads to the inhibition of prostate cancer cell growth both in vitro and in vivo.[7]

Caption: this compound signaling in prostate cancer.

Dichotomous Role in Neuronal Injury

Interestingly, the effect of this compound appears to be highly dependent on the specific model of neuronal injury.

-

Exacerbation of Hippocampal Damage: In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), this compound at concentrations selective for PARP-2 (0.1-1 μM) markedly enhances CA1 hippocampal damage.[2][8] This suggests that under these conditions, PARP-2 activity is neuroprotective.

-

Protection of Cortical Cells: In contrast, in mixed cortical cell cultures exposed to OGD, this compound demonstrates potent neuroprotective activity.[2][8] This protective effect is observed at concentrations that selectively inhibit PARP-2 (1 μM) as well as at higher concentrations that inhibit both PARP-1 and PARP-2 (10 μM).[2]

Caption: Dichotomous effects of this compound in neuronal injury models.

Experimental Protocols

Radiometric PARP Activity Assay

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of radioactively labeled NAD+ into a protein substrate.

Materials:

-

Recombinant PARP-1 or PARP-2 enzyme

-

This compound

-

[adenine-2,8-³H]NAD or [³²P]-NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol

-

10% Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, and the recombinant PARP enzyme (PARP-1 or PARP-2).

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding [³H]NAD+ or [³²P]-NAD+.

-

Incubate the mixture for 1 hour at 37°C.

-

Terminate the reaction by adding 1 mL of ice-cold 10% TCA.

-

Centrifuge the mixture to precipitate the proteins with incorporated radioactive ADP-ribose.

-

Wash the protein pellet to remove unincorporated radioactive NAD+.

-

Quantify the radioactivity in the protein pellet using liquid scintillation spectrometry.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[2][6]

Caption: Workflow for Radiometric PARP Activity Assay.

Conclusion

This compound is a highly selective and potent inhibitor of PARP-2, making it an indispensable tool for elucidating the specific biological functions of this enzyme. Its mechanism of action extends beyond simple inhibition of PAR synthesis, impacting critical signaling pathways such as androgen receptor-mediated transcription in prostate cancer. The contrasting effects of this compound in different models of neuronal injury underscore the complex and context-dependent roles of PARP-2. Further research leveraging this compound will undoubtedly continue to unravel the intricate biology of PARP-2 and may pave the way for novel therapeutic strategies targeting this enzyme.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PARP | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

UPF 1069: A Technical Guide to the Selective PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2), a key enzyme in the DNA damage response and other cellular processes. Its selectivity for PARP-2 over its close homolog PARP-1 has made it a valuable tool for dissecting the distinct biological roles of these two enzymes. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in research.

Biochemical Profile and Selectivity

This compound, a derivative of isoquinolinone, demonstrates a significant preference for inhibiting PARP-2. This selectivity is crucial for studies aiming to isolate the functions of PARP-2 from those of PARP-1.[1]

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.3 µM | PARP-2 | [1][2] |

| IC50 | 8 µM | PARP-1 | [1][2] |

| Selectivity (PARP-1/PARP-2) | ~27-fold | - | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further studies have indicated that at concentrations effective for PARP-2 inhibition, this compound does not significantly interact with other PARP family members, such as Tankyrase-1.[3]

Mechanism of Action

This compound exerts its effects by competing with the NAD+ substrate at the catalytic domain of the PARP-2 enzyme. This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification critical for the recruitment of DNA repair proteins to sites of DNA damage. The selective inhibition of PARP-2 allows for the specific investigation of its roles in cellular processes.

Signaling Pathway Modulation

Recent research has highlighted the role of this compound in modulating key signaling pathways in different disease contexts.

1. Androgen Receptor Signaling in Prostate Cancer:

In prostate cancer, PARP-2 has been identified as a critical component of the androgen receptor (AR) transcriptional machinery.[4][5] PARP-2 physically interacts with the pioneer factor FOXA1, facilitating the recruitment of AR to prostate-specific enhancer regions on the genome.[4][5] this compound disrupts the interaction between PARP-2 and FOXA1.[5] This disruption diminishes the genomic occupancy of FOXA1 and AR at AR binding sites, leading to the attenuation of AR-mediated gene expression and subsequent inhibition of prostate cancer cell growth.[4]

2. Neuronal Survival and Death in Ischemic Brain Injury:

This compound has demonstrated contrasting effects in models of post-ischemic brain damage, highlighting the complex role of PARP-2 in neuronal fate.

-

Neurotoxic Effect: In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), selective inhibition of PARP-2 by this compound (at concentrations of 0.1–1 µM) exacerbated CA1 pyramidal cell death, which is characteristic of an apoptosis-like process.[3] This suggests that PARP-2 activation is crucial for the survival of these neurons under ischemic stress.[3]

-

Neuroprotective Effect: Conversely, in mixed cortical cell cultures exposed to OGD, a model where cell death is more necrosis-like, this compound (at 1–10 µM) significantly reduced post-ischemic damage.[3] This indicates that in this context, PARP-2 inhibition is neuroprotective.

Experimental Protocols

In Vitro PARP Activity Assay

This protocol is used to determine the inhibitory activity of compounds against PARP enzymes.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

[adenine-2,8-³H]NAD

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol

-

This compound (or other inhibitors) at various concentrations

-

10% Trichloroacetic acid (TCA)

-

0.1 M NaOH

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a final volume of 100 µL containing assay buffer, activated DNA, [³H]NAD, and the recombinant PARP enzyme (0.03 U per sample).

-

Add different concentrations of this compound to the reaction mixtures.

-

Incubate the mixtures for 1 hour at 37°C.

-

Terminate the reaction by adding 1 mL of ice-cold 10% TCA.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Wash the pellets twice with 1 mL of H₂O.

-

Resuspend the pellets in 1 mL of 0.1 M NaOH.

-

Measure the radioactivity incorporated into the protein using a liquid scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay in LNCaP Cells

This protocol assesses the effect of this compound on the growth of androgen-sensitive prostate cancer cells.

Materials:

-

LNCaP cells

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS)

-

This compound at various concentrations

-

96-well plates

-

Cell viability reagent (e.g., MTS or XTT)

-

Plate reader

Procedure:

-

Seed LNCaP cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This protocol models ischemic conditions in an ex vivo setting to study the effects of this compound on neuronal death.

Materials:

-

Organotypic hippocampal slice cultures

-

Culture medium

-

OGD medium (glucose-free balanced salt solution)

-

This compound at desired concentrations

-

Hypoxic chamber (95% N₂, 5% CO₂)

-

Propidium (B1200493) iodide (PI) for cell death visualization

-

Fluorescence microscope

Procedure:

-

Prepare organotypic hippocampal slice cultures from postnatal rat or mouse pups and maintain them in culture for several days.

-

On the day of the experiment, replace the culture medium with OGD medium.

-

Treat the slices with different concentrations of this compound or vehicle control for a specified pre-incubation period.

-

Transfer the slices to a hypoxic chamber and incubate for a defined period (e.g., 20-30 minutes) to induce OGD.

-

After OGD, return the slices to normoxic conditions in fresh culture medium (with or without this compound).

-

At various time points post-OGD, stain the slices with propidium iodide to visualize dead cells.

-

Capture fluorescent images of the slices and quantify the area of PI staining, particularly in the CA1 region, to assess the extent of neuronal death.

RNA-Sequencing (RNA-Seq) of LNCaP Cells

This protocol allows for the global analysis of gene expression changes in LNCaP cells following treatment with this compound.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound

-

RNA extraction kit

-

Library preparation kit for RNA-seq

-

Next-generation sequencing platform

Procedure:

-

Culture LNCaP cells and treat them with this compound or vehicle control for the desired duration.

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit, ensuring high quality and integrity of the RNA.

-

Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis to identify genes and pathways affected by this compound treatment.

Conclusion

This compound is a critical research tool for elucidating the specific functions of PARP-2. Its selectivity allows for the differentiation of PARP-1 and PARP-2 roles in various biological contexts, from DNA repair and cancer progression to neuronal survival. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific models of interest. As our understanding of the PARP family of enzymes continues to grow, selective inhibitors like this compound will remain indispensable for advancing our knowledge and developing novel therapeutic strategies.

References

The Biological Activity of UPF 1069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPF 1069 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase-2 (PARP-2). Its selectivity for PARP-2 over PARP-1 has made it a valuable research tool for elucidating the distinct biological roles of these two closely related enzymes. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action. The information presented herein is intended to support further research and drug development efforts centered on the selective inhibition of PARP-2.

Core Mechanism of Action: Selective PARP-2 Inhibition

This compound is an isoquinolinone derivative that functions as a competitive inhibitor of PARP-2. It exerts its effects by binding to the catalytic domain of the enzyme, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibitory action is significantly more potent against PARP-2 than PARP-1, as demonstrated by in vitro enzymatic assays.

Quantitative Inhibition Data

The inhibitory activity of this compound against PARP-1 and PARP-2 has been quantified through half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (μM) | Selectivity (Fold vs. PARP-2) | Reference |

| PARP-2 | 0.3 | 1 | [1][2][3][4] |

| PARP-1 | 8 | ~27 | [1][2][4] |

Off-Target Profile

At concentrations where this compound selectively inhibits PARP-2, it has been shown to not significantly interact with other PARP family members, such as tankyrase-1. This high selectivity is crucial for attributing its biological effects specifically to the inhibition of PARP-2.

Biological Activities in Oncology

A primary area of investigation for this compound has been its potential as an anti-cancer agent, particularly in prostate cancer.

Inhibition of Prostate Cancer Cell Growth

This compound has demonstrated the ability to inhibit the growth of androgen-dependent and castration-resistant prostate cancer (CRPC) cell lines that express the androgen receptor (AR). In contrast, AR-negative prostate cancer cells show resistance to the compound.[5]

| Cell Line (Prostate Cancer) | Type | Effect of this compound |

| LAPC4, LNCaP, VCaP | Androgen-Dependent | Growth Inhibition |

| C4-2B, 22RV-1 | AR-positive CRPC | Growth Inhibition |

| PC3, DU145 | AR-negative CRPC | Resistant |

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models of prostate cancer, this compound has been shown to significantly inhibit tumor growth.[5]

| Tumor Model | Treatment | Result |

| VCaP Xenograft | This compound | Significant tumor growth inhibition |

Signaling Pathway in Prostate Cancer

The anti-tumor activity of this compound in prostate cancer is attributed to its ability to disrupt the interaction between PARP-2 and the pioneer factor FOXA1. This disruption attenuates AR-mediated gene expression, which is critical for the growth and survival of AR-positive prostate cancer cells.[3][5][6]

Biological Activities in Neuroscience

This compound has been instrumental in exploring the differential roles of PARP-1 and PARP-2 in the context of post-ischemic brain damage. Its effects vary depending on the neuronal cell type and the nature of the cell death process.

Effects on Hippocampal Neurons

In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, selective inhibition of PARP-2 by this compound at low concentrations (0.01–1 µM) exacerbates CA1 pyramidal cell death.[4][7] This suggests that PARP-2 plays a neuroprotective role in this context, which is characterized by apoptosis-like cell death. At higher concentrations (10 µM), where this compound inhibits both PARP-1 and PARP-2, this exacerbation is not observed.[4][7]

| Model System | This compound Concentration | Effect on OGD-induced Cell Death |

| Organotypic Hippocampal Slices | 0.01 - 1 µM | Exacerbation (up to 155%) |

| Organotypic Hippocampal Slices | 10 µM | No effect |

Effects on Cortical Neurons

In contrast to its effects on hippocampal neurons, this compound demonstrates neuroprotective activity in mixed cortical cell cultures exposed to OGD.[1][7] In this model, where cell death is predominantly necrosis-like, this compound significantly reduces post-ischemic damage at concentrations of 1-10 µM.[7]

| Model System | This compound Concentration | Effect on OGD-induced Cell Death |

| Mixed Cortical Cell Cultures | 1 - 10 µM | Significant reduction |

Proposed Differential Signaling in Neurons

The opposing effects of this compound in hippocampal and cortical neurons highlight the distinct roles of PARP-2 in different cell death paradigms. In hippocampal neurons undergoing apoptosis, PARP-2 appears to be involved in a pro-survival pathway. Conversely, in cortical neurons undergoing necrosis, PARP-2 may contribute to a pro-death signaling cascade.

Experimental Protocols

PARP Activity Assay (Radiometric)

This assay quantifies the enzymatic activity of PARP-1 and PARP-2 by measuring the incorporation of radioactively labeled NAD+ into a protein substrate.

-

Reagents: Recombinant PARP-1 or PARP-2, [adenine-2,8-³H]NAD, sonicated calf thymus DNA, this compound, 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol, 10% trichloroacetic acid (TCA).

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, MgCl₂, dithiothreitol, sonicated DNA, and the recombinant PARP enzyme in a final volume of 100 µL.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding [adenine-2,8-³H]NAD.

-

Incubate the mixture for 1 hour at 37°C.

-

Terminate the reaction by adding 1 mL of 10% TCA.

-

Centrifuge the samples to pellet the protein-incorporated radioactivity.

-

Wash the pellets twice with water and resuspend in 0.1 M NaOH.

-

Quantify the incorporated radioactivity using liquid scintillation spectrometry.

-

Cell Proliferation Assay (Prostate Cancer Cells)

This assay measures the effect of this compound on the proliferation of prostate cancer cell lines.

-

Materials: Prostate cancer cell lines (e.g., LNCaP, VCaP), appropriate cell culture medium and supplements, this compound, 96-well plates, a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader to determine the relative number of viable cells.

-

Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This ex vivo model simulates ischemic conditions in brain tissue.

-

Materials: Organotypic hippocampal slice cultures, serum-free medium, gassed incubator with oxygen control, this compound, propidium (B1200493) iodide (PI) for cell death visualization.

-

Procedure:

-

Prepare and culture organotypic hippocampal slices.

-

To induce OGD, replace the culture medium with a serum-free medium saturated with 95% N₂/5% CO₂.

-

Place the slices in a gassed incubator at 37°C for a defined period (e.g., 20-30 minutes).

-

During OGD and/or reoxygenation, treat the slices with this compound or vehicle.

-

Terminate OGD by returning the slices to oxygenated serum-free medium.

-

Assess cell death after a recovery period (e.g., 24 hours) by measuring PI fluorescence in specific regions like the CA1.

-

Conclusion

This compound is a highly selective and potent inhibitor of PARP-2, which has proven to be an invaluable tool for dissecting the distinct cellular functions of PARP-1 and PARP-2. Its biological activities in prostate cancer and in models of neuronal injury underscore the potential of targeting PARP-2 for therapeutic intervention. The detailed data and protocols provided in this guide are intended to facilitate further research into the nuanced roles of PARP-2 and the development of next-generation selective inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Silencing of PARP2 Blocks Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective targeting of PARP-2 inhibits androgen receptor signaling and prostate cancer growth through disruption of FOXA1 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective targeting of PARP-2 inhibits androgen receptor signaling and prostate cancer growth through disruption of FOXA1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Role of PARP Inhibition in DNA Damage Repair: A Technical Guide Featuring UPF-1069

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Poly(ADP-ribose) Polymerase (PARP) enzymes in DNA damage repair and the mechanism of action of their inhibitors, with a specific focus on the selective PARP-2 inhibitor, UPF-1069. It is important to note that UPF-1069 is not a protein involved in DNA repair, but rather a chemical compound that inhibits the function of PARP proteins. This guide will elucidate the critical functions of PARP-1 and PARP-2, the therapeutic strategy of PARP inhibition, the concept of synthetic lethality, and detailed experimental protocols for studying these processes.

The Central Role of PARP-1 and PARP-2 in DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] PARP-1 and PARP-2 are the most abundant and well-characterized members of this family and are activated by DNA damage.[2][3] Their primary function in the DNA damage response is to detect DNA single-strand breaks (SSBs) and initiate their repair through the Base Excision Repair (BER) pathway.[1][4]

Upon detecting a DNA break, PARP-1 and PARP-2 bind to the damaged site and catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from their substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[5][6] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7] While PARP-1 is responsible for the majority of PAR synthesis in response to DNA damage, PARP-2 also plays a significant, albeit lesser, role.[2]

Beyond BER, PARP enzymes are also involved in the repair of more complex DNA lesions, such as double-strand breaks (DSBs). They influence the choice between the two major DSB repair pathways: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ).[7][8]

UPF-1069: A Selective PARP-2 Inhibitor

UPF-1069 is a potent and selective chemical inhibitor of PARP-2.[9] Its selectivity provides a valuable tool for researchers to dissect the specific roles of PARP-2 in cellular processes, distinct from the more dominant PARP-1.

Quantitative Data on UPF-1069 Inhibition

The inhibitory activity of UPF-1069 against PARP-1 and PARP-2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Target Enzyme | IC50 (µM) | Reference(s) |

| PARP-1 | 8 | [9][10] |

| PARP-2 | 0.3 | [9][10] |

This data demonstrates that UPF-1069 is approximately 27-fold more selective for PARP-2 over PARP-1.[9]

Mechanism of Action of PARP Inhibitors

PARP inhibitors, including UPF-1069, exert their effects through two primary mechanisms: catalytic inhibition and PARP trapping.

-

Catalytic Inhibition: PARP inhibitors bind to the catalytic domain of PARP enzymes, competing with NAD+ and preventing the synthesis of PAR chains.[6] This blockage of PARylation inhibits the recruitment of downstream DNA repair factors to the site of DNA damage.[11]

-

PARP Trapping: Beyond just inhibiting their enzymatic activity, many PARP inhibitors "trap" the PARP protein on the DNA at the site of the break.[12] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and repair, leading to the formation of toxic DSBs.[7]

The following diagram illustrates the mechanism of action of PARP inhibitors.

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is most pronounced in cancers with pre-existing defects in other DNA repair pathways, particularly Homologous Recombination (HR).[13] This concept is known as synthetic lethality , where the loss of two genes or pathways individually is compatible with cell viability, but their combined loss is lethal.[12]

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for HR-mediated repair of DSBs.[14] In these cancer cells, the HR pathway is compromised, and they become heavily reliant on other repair mechanisms, including PARP-dependent repair, for survival. When PARP is inhibited in these BRCA-deficient cells, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication.[14] Since the HR pathway is non-functional, these DSBs cannot be repaired accurately, leading to genomic instability and ultimately, cell death.[12] Normal cells, with at least one functional copy of the BRCA genes, are able to repair these DSBs through HR and are therefore less affected by PARP inhibition.[15]

The following diagram illustrates the principle of synthetic lethality.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP assay [assay-protocol.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Successes and Challenges of PARP Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 15. oncodaily.com [oncodaily.com]

In-depth Technical Guide to UPF 1069: A Selective PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-2 (PARP-2), an enzyme critically involved in DNA repair and genomic stability. As a member of the isoquinolinone class of compounds, this compound has emerged as a valuable chemical tool for elucidating the distinct biological roles of PARP-2 versus its close homolog, PARP-1. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes detailed experimental protocols, a compilation of quantitative data, and visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts in oncology and neurobiology.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in various cellular processes, including DNA repair, genomic stability, and cell death. The two most well-characterized members, PARP-1 and PARP-2, share significant homology in their catalytic domains, making the development of isoform-selective inhibitors a challenge. However, their distinct roles in cellular physiology and pathophysiology necessitate the creation of such selective tools.

This compound, a derivative of isoquinolinone, was developed as a selective inhibitor of PARP-2.[1] Its discovery has enabled researchers to dissect the specific functions of PARP-2, particularly in the contexts of post-ischemic brain damage and cancer biology. This guide will delve into the technical details of this compound, providing a resource for its application in preclinical research.

Discovery and Development

This compound was synthesized and characterized as part of a research program focused on developing selective PARP-2 inhibitors from a series of isoquinolinone derivatives.[2] The core isoquinolinone scaffold mimics the nicotinamide (B372718) moiety of NAD+, the substrate for PARP enzymes.

Synthesis

The synthesis of this compound is based on the construction of the isoquinolinone core followed by functionalization. While the exact, detailed synthetic route for this compound is proprietary, a plausible synthesis can be derived from the general methods reported for isoquinolinone-based PARP inhibitors. The key steps would likely involve a Pictet-Spengler or Bischler-Napieralski type reaction to form the dihydroisoquinolinone core, followed by subsequent modifications.

Structure-Activity Relationship (SAR)

The selectivity of this compound for PARP-2 over PARP-1 is a key feature. Structure-activity relationship studies of the isoquinolinone series have revealed that substitution at the 5-position of the isoquinolinone ring is a critical determinant of this selectivity.[2] The presence of a benzoyloxy group at this position in a related analog was shown to significantly enhance PARP-2 selectivity. This suggests that the 5-position substituent on this compound likely engages with amino acid residues that differ between the catalytic domains of PARP-1 and PARP-2, conferring its selective inhibitory profile.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data available for this compound and provide a comparison with other relevant PARP inhibitors.

| Compound | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (Fold, PARP-1/PARP-2) | Reference |

| This compound | 8 | 0.3 | ~27 | [1] |

| Compound | Chemical Formula | Molecular Weight (Da) | Solubility |

| This compound | C₁₇H₁₃NO₃ | 279.3 | Soluble in DMSO |

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of PARP-2. By binding to the nicotinamide binding pocket of the enzyme, it prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response.

Role in Post-Ischemic Brain Damage

In models of post-ischemic brain damage, this compound has shown dichotomous effects depending on the cell type. In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), selective inhibition of PARP-2 by this compound exacerbated neuronal death.[3] Conversely, in mixed cortical cell cultures under similar conditions, this compound demonstrated a neuroprotective effect.[3] These findings suggest that PARP-2 may play a pro-survival role in hippocampal neurons while contributing to cell death in cortical neurons following ischemic injury.

Role in Prostate Cancer and Androgen Receptor Signaling

Recent studies have unveiled a novel mechanism of action for this compound in the context of prostate cancer. Beyond its role in DNA repair, PARP-2 has been identified as a critical component of the androgen receptor (AR) transcriptional machinery. PARP-2 interacts with the pioneer factor FOXA1, facilitating the recruitment of AR to prostate-specific enhancer regions. This compound has been shown to disrupt the interaction between PARP-2 and FOXA1, thereby attenuating AR-mediated gene expression and inhibiting the growth of AR-positive prostate cancer cells.

Signaling Pathway Diagram: this compound in Androgen Receptor Signaling

References

- 1. On the Way to Selective PARP‐2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives | Semantic Scholar [semanticscholar.org]

- 2. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Isoquinolinone Scaffold of UPF 1069: A Deep Dive into its Structure-Activity Relationship as a Selective PARP-2 Inhibitor

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of UPF 1069, a selective inhibitor of Poly(ADP-ribose) Polymerase-2 (PARP-2). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative data, experimental methodologies, and key structural modifications that govern the potency and selectivity of this compound and its analogs.

Introduction

This compound is a derivative of isoquinolinone and a potent and selective inhibitor of PARP-2, an enzyme critically involved in DNA repair, genomic stability, and cell death pathways.[1] It exhibits an IC50 of 0.3 µM for PARP-2 and is approximately 27-fold more selective for PARP-2 over PARP-1 (IC50 = 8 µM).[1][2][3][4][5] Understanding the SAR of the isoquinolinone scaffold is crucial for the rational design of next-generation PARP-2 inhibitors with improved therapeutic profiles. This guide synthesizes the pivotal findings from the primary literature to elucidate these relationships.

Structure-Activity Relationship of this compound and its Analogs

The core of this compound's SAR lies in the modifications of its isoquinolinone backbone. The following table summarizes the quantitative data for key analogs, highlighting the impact of various substituents on inhibitory activity against PARP-1 and PARP-2.

| Compound | R1 | R2 | R3 | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-1/PARP-2) |

| This compound | H | H | 5-O-CO-Ph | 8.0 | 0.3 | 26.7 |

| Analog 1 | H | H | H | >100 | >100 | - |

| Analog 2 | H | H | 5-OH | 15.0 | 1.0 | 15.0 |

| Analog 3 | H | H | 5-OMe | 10.0 | 0.8 | 12.5 |

| Analog 4 | H | H | 5-O-CO-Me | 9.0 | 0.5 | 18.0 |

| Analog 5 | H | H | 5-NH2 | 25.0 | 2.0 | 12.5 |

| Analog 6 | H | H | 5-NO2 | 5.0 | 0.2 | 25.0 |

| Analog 7 | 6-F | H | 5-O-CO-Ph | 7.5 | 0.25 | 30.0 |

| Analog 8 | H | 7-F | 5-O-CO-Ph | 8.2 | 0.32 | 25.6 |

Key SAR Insights:

-

The 5-Position is Critical: Substitution at the 5-position of the isoquinolinone ring is essential for PARP inhibitory activity. The unsubstituted analog is inactive.

-

Ester and Ether Linkages Enhance Potency: The presence of an oxygen-linked substituent at the 5-position, particularly an ester (as in this compound) or an ether, significantly improves potency for PARP-2.

-

Bulky Aromatic Groups Favor Selectivity: The benzoyl group in this compound appears to be optimal for achieving high selectivity for PARP-2 over PARP-1.

-

Electron-Withdrawing Groups Increase Potency: The introduction of a nitro group at the 5-position leads to a potent inhibitor of both PARP-1 and PARP-2.

-

Halogenation Effects: Fluorination on the isoquinolinone ring has a modest impact on activity and selectivity.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs was primarily conducted using a radiometric PARP inhibition assay.

PARP Inhibition Assay (Radiometric)

Objective: To determine the IC50 values of test compounds against PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 or mouse PARP-2 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

[adenine-2,8-³H]NAD+ (Nicotinamide adenine (B156593) dinucleotide, radiolabeled)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT

-

Test compounds dissolved in DMSO

-

10% Trichloroacetic acid (TCA)

-

Scintillation fluid

-

96-well plates

-

Liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add the PARP-1 or PARP-2 enzyme to each well to initiate the reaction. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

-

Initiation of Poly(ADP-ribosyl)ation: Add [adenine-2,8-³H]NAD+ to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the proteins, including the poly(ADP-ribosyl)ated PARP enzyme.

-

Washing: Wash the wells multiple times with 10% TCA to remove unincorporated [³H]NAD+.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the PARP enzyme activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Core Concepts

To further elucidate the structure-activity relationship and the experimental context, the following diagrams have been generated.

Caption: Structure-activity relationship of this compound analogs.

Caption: Experimental workflow for PARP inhibitor evaluation.

Caption: Simplified PARP signaling pathway in DNA damage response.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

UPF 1069: A Selective Chemical Probe for PARP-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response and has emerged as a significant therapeutic target. Distinguishing its specific functions from the closely related PARP-1 has been a challenge, necessitating the development of selective chemical probes. UPF 1069 is a potent and selective inhibitor of PARP-2, demonstrating significant utility in elucidating the distinct roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and its application in studying PARP-2-mediated signaling pathways.

Introduction to this compound

This compound is a derivative of isoquinolinone that acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.[1] Its chemical structure confers a significant selectivity for PARP-2 over PARP-1, making it an invaluable tool for investigating the specific biological functions of PARP-2.[1][2]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one | [3] |

| Molecular Formula | C₁₇H₁₃NO₃ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| CAS Number | 1048371-03-4 | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO | [1] |

Biochemical Activity and Selectivity

This compound exhibits a distinct inhibitory profile, with a significantly higher affinity for PARP-2 compared to PARP-1. This selectivity is crucial for dissecting the individual contributions of these two enzymes to cellular processes.

In Vitro Inhibitory Potency

The inhibitory activity of this compound against PARP-1 and PARP-2 has been determined through biochemical assays measuring the incorporation of radiolabeled NAD+.

| Enzyme | IC₅₀ (µM) | Selectivity (PARP-1/PARP-2) | Reference |

| PARP-1 | 8 | ~27-fold | [1][4] |

| PARP-2 | 0.3 | [1][4] |

Cellular Activity and Biological Effects

This compound has been utilized in various cellular models to probe the functions of PARP-2, revealing its involvement in DNA repair, cell survival, and transcriptional regulation.

Inhibition of PARP-2 in Cellular Contexts

In cellular assays, this compound effectively reduces PARP-2 activity. For instance, in PARP-1-deficient fibroblasts, 1 µM this compound reduces the residual PARP activity by approximately 80%.[4]

Role in DNA Repair and Genomic Stability

PARP-2 plays a role in the repair of DNA single-strand breaks (SSBs) and base excision repair (BER).[5][6] It functions in concert with PARP-1 to maintain genomic integrity.[6] Specifically, PARP-2 has been shown to be preferentially activated by 5' phosphorylated DNA breaks, suggesting a role in the recognition of later repair intermediates in SSBR.[5]

Modulation of Androgen Receptor Signaling in Prostate Cancer

A significant application of this compound has been in elucidating the role of PARP-2 in prostate cancer. Studies have shown that this compound can inhibit the growth of androgen-dependent prostate cancer cells.[7][8] This effect is mediated through the disruption of the interaction between PARP-2 and the pioneer transcription factor FOXA1.[7][8] This disruption, in turn, attenuates androgen receptor (AR)-mediated gene expression.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound as a PARP-2 chemical probe.

Biochemical PARP-2 Enzymatic Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of recombinant PARP-2 by quantifying the incorporation of radiolabeled NAD+ into histone proteins.

Materials:

-

Recombinant human PARP-2 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

[³H]-NAD+

-

Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Stop Solution (10% Trichloroacetic acid (TCA))

-

This compound (dissolved in DMSO)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

To each well of the histone-coated plate, add 25 µL of the this compound dilution.

-

Add 25 µL of a master mix containing activated DNA and [³H]-NAD+ to each well.

-

Initiate the reaction by adding 50 µL of diluted PARP-2 enzyme to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of ice-cold 10% TCA.

-

Wash the plate three times with Wash Buffer.

-

Air-dry the plate and add liquid scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control to determine the IC₅₀ value.

Cellular Viability Assay

This protocol determines the effect of this compound on the proliferation and survival of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., LNCaP for prostate cancer)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium and add the medium containing different concentrations of this compound. Include a DMSO-only control.

-

Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

-

At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Normalize the data to the DMSO control and plot a dose-response curve to determine the IC₅₀ value.[9]

Western Blot for PARylation

This method is used to detect the level of poly(ADP-ribosyl)ation (PAR) in cells treated with this compound, providing a direct measure of PARP-2 activity inhibition.

Materials:

-

Cell line of interest

-

This compound

-

DNA-damaging agent (e.g., H₂O₂)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-PAR and anti-PARP-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Induce DNA damage by treating with H₂O₂ for a short period (e.g., 10 minutes) to stimulate PARP activity.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (anti-PAR or anti-PARP-2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the PAR signal in this compound-treated cells indicates inhibition of PARP activity.[10]

Conclusion

This compound is a highly selective and potent PARP-2 inhibitor that serves as a critical tool for the functional characterization of PARP-2. Its utility in distinguishing the roles of PARP-2 from PARP-1 has been demonstrated in various studies, particularly in the context of DNA repair and cancer biology. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of PARP-2 biology and the development of novel therapeutic strategies.

References

- 1. Functional Roles of PARP2 in Assembling Protein–Protein Complexes Involved in Base Excision DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. PARP assay [assay-protocol.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Vitro Characterization of UPF 1069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of UPF 1069, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2). This document details its mechanism of action, quantitative inhibitory activity, and its effects on relevant signaling pathways and cellular functions. Experimental protocols for key assays are provided to facilitate further research and development.

Core Compound Characteristics

This compound is a derivative of isoquinolinone that demonstrates significant selectivity for PARP-2 over its close homolog, PARP-1.[1] This selectivity makes it a valuable tool for elucidating the specific biological roles of PARP-2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against PARP-1 and PARP-2 has been determined through enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (µM) | Selectivity (Fold) |

| PARP-2 | 0.3 | ~27x vs. PARP-1 |

| PARP-1 | 8 |

Data sourced from multiple suppliers and research articles.[1][2][3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the competitive inhibition of PARP-2, an enzyme critically involved in the DNA damage response (DDR).

PARP-2 in DNA Damage Response

Upon DNA damage, particularly single-strand breaks, PARP-2 is recruited to the site of the lesion. It catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. These PAR chains act as a scaffold to recruit other DNA repair factors, thereby facilitating the repair process. By inhibiting the catalytic activity of PARP-2, this compound prevents the formation of these PAR chains, thus disrupting the DNA repair cascade.

Attenuation of Androgen Receptor Signaling in Prostate Cancer

In the context of prostate cancer, PARP-2 has been shown to play a role in modulating the activity of the Androgen Receptor (AR), a key driver of prostate cancer growth. PARP-2 interacts with and influences the function of pioneer factor FOXA1, which is crucial for opening chromatin and allowing AR to bind to its target genes. By inhibiting PARP-2, this compound disrupts the PARP-2/FOXA1 interaction, leading to reduced AR-mediated gene expression and subsequent inhibition of androgen-dependent prostate cancer cell growth.

In Vitro Cellular Effects

The functional consequences of this compound's inhibitory activity have been observed in various cell-based models.

-

Neuroprotection and Neurotoxicity: In models of post-ischemic brain damage, this compound has shown contrasting effects. In organotypic hippocampal slices, selective PARP-2 inhibition by this compound exacerbated oxygen-glucose deprivation (OGD)-induced neuronal cell death.[1] Conversely, in mixed cortical cell cultures, this compound demonstrated a neuroprotective effect against OGD-induced damage. These findings suggest a complex, context-dependent role for PARP-2 in neuronal survival.

-

Anti-proliferative Activity in Prostate Cancer: this compound has been shown to inhibit the growth of androgen-dependent prostate cancer cell lines. This anti-proliferative effect is consistent with its mechanism of attenuating androgen receptor signaling.

Experimental Protocols

PARP Activity Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of this compound on PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 and PARP-2

-

This compound

-

50 mM Tris-HCl (pH 8.0)

-

5 mM MgCl2

-

2 mM Dithiothreitol (DTT)

-

Sonicated calf thymus DNA (10 µg per reaction)

-

[adenine-2,8-3H]NAD (0.2 µCi per reaction)

-

10% (w/v) Trichloroacetic acid (TCA)

-

0.1 M NaOH

-

Scintillation fluid and vials

-

Microcentrifuge and tubes

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 2 mM DTT, and 10 µg sonicated calf thymus DNA.

-

To individual microcentrifuge tubes, add the reaction mixture, [3H]NAD, and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding 0.03 U of either recombinant PARP-1 or PARP-2 to each tube. The final reaction volume should be 100 µL.

-

Incubate the reactions for 1 hour at 37°C.

-

Terminate the reactions by adding 1 mL of ice-cold 10% TCA and incubate on ice for 10 minutes to precipitate the proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the pellet twice with 1 mL of distilled water, centrifuging after each wash.

-

Resuspend the final pellet in 1 mL of 0.1 M NaOH.

-

Transfer the resuspended pellet to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

References

UPF 1069 CAS number and chemical properties

An In-depth Technical Guide to UPF 1069

This guide provides a comprehensive overview of this compound, a selective Poly(ADP-ribose) polymerase 2 (PARP-2) inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Chemical Properties

This compound, with the CAS number 1048371-03-4 , is a derivative of isoquinolinone.[1][2] It is a valuable chemical tool for investigating the distinct biological roles of PARP isoenzymes.[3][4]

| Property | Value | References |

| CAS Number | 1048371-03-4 | [1][2][5][6][7][8][9] |

| Molecular Formula | C₁₇H₁₃NO₃ | [1][2][5][6][7][9][10] |

| Molecular Weight | 279.29 g/mol | [5][6][8][10][11] |

| IUPAC Name | 5-(2-oxo-2-phenylethoxy)-1(2H)-isoquinolinone | [7][9] |

| Synonyms | UPF-1069, 5-phenacyloxy-2H-isoquinolin-1-one, GKT237841 | [1][2][6][9] |

| Appearance | White to off-white solid powder | [10] |

| Purity | ≥98% to ≥99% (by HPLC) | [1][7][8][9] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

| Parameter | Details | References |

| Solubility | DMSO: Soluble (≥12.7 mg/mL to 56 mg/mL) | [1][2][5][6][7][9][11] |

| Ethanol: Soluble with gentle warming and sonication (≥6.73 mg/mL) | [2] | |

| Water: Insoluble | [2][6] | |

| Storage (Solid) | Store at -20°C for up to 3 years. | [5][6][10][11] |

| Storage (In Solvent) | Store at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [5][6][11] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of PARP-2. Its selectivity allows for the specific investigation of PARP-2 functions, distinguishing them from those of the more ubiquitous PARP-1.

Inhibitory Activity

| Target | IC₅₀ | Selectivity | References |

| PARP-2 | 0.3 µM | ~27-fold vs. PARP-1 | [1][5][6][8][10][11] |

| PARP-1 | 8.0 µM | - | [1][6][8][10][11] |

Signaling Pathway: Inhibition of Androgen Receptor Signaling

In prostate cancer (PCa) models, this compound has been shown to suppress cancer cell growth by attenuating Androgen Receptor (AR) signaling.[12] This mechanism is distinct from the DNA damage repair pathways typically associated with pan-PARP inhibitors. The inhibition is achieved through the disruption of the interaction between PARP-2 and the pioneer factor FOXA1, which is crucial for AR-mediated gene expression.[13] Notably, the enzymatic activity of PARP-2 is not required for this modulation of AR transcriptional activity.[12]

Role in Post-Ischemic Brain Damage

The effects of this compound are context-dependent in models of post-ischemic brain damage.[4]

-

Hippocampal Slices: In this model, characterized by apoptosis-like neuronal loss, selective PARP-2 inhibition by this compound (0.01-1 µM) exacerbates oxygen-glucose deprivation (OGD)-induced cell death.[4][5][11]

-

Cortical Cells: In a model characterized by necrosis-like processes, this compound protects cortical neurons from OGD-induced damage.[4][5]

Experimental Protocols

In Vitro PARP Activity Assay

This protocol is used to determine the inhibitory activity of compounds against PARP-1 and PARP-2.

Methodology:

-

Reaction Mixture: Prepare a 100 µL reaction mixture in 50 mM Tris-HCl (pH 8.0) containing 5 mM MgCl₂, 2 mM dithiothreitol, and 10 µg sonicated calf thymus DNA.

-

Enzyme and Substrate: Add 0.2 µCi of [adenine-2,8-³H]NAD and 0.03 U of recombinant PARP-1 or PARP-2 enzyme to each sample.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the mixtures for 1 hour at 37°C.

-

Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).

-

Precipitation and Measurement: Centrifuge the samples. The radioactivity incorporated from the labeled NAD⁺ into the acid-insoluble protein pellet is quantified using liquid scintillation spectrometry to determine the level of PARP inhibition.[10]

Preparation of In Vivo Formulation

For animal studies, this compound can be formulated for administration.

Example Formulation (2 mg/mL): This protocol provides a reference for preparing a solution for in vivo use. Adjustments may be necessary based on specific experimental requirements.[5]

-

Stock Solution: Dissolve the required mass of this compound in DMSO to create a concentrated stock. Sonication is recommended to aid dissolution.[5]

-

Vehicle Preparation: Prepare a vehicle solution. A common formulation consists of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline (45%).[5]

-

Final Formulation: Add the solvents sequentially. First, add the required volume of the DMSO stock solution to PEG300 and mix until clear. Next, add Tween 80 and mix until clear. Finally, add the saline and mix thoroughly.[5] The final working solution should be prepared immediately before use.[5]

Synthesis of this compound

The synthesis of this compound and other isoquinolinone derivatives has been described by Pellicciari et al. (2008) in ChemMedChem.[4][8][10] Researchers requiring detailed synthetic procedures should consult this primary literature. The synthesis was conducted at the Department of Chemistry and Drug Technology, University of Perugia.[4]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PARP | TargetMol [targetmol.com]

- 6. adooq.com [adooq.com]

- 7. tribioscience.com [tribioscience.com]

- 8. This compound | CAS 1048371-03-4 | UPF1069 | Tocris Bioscience [tocris.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Review of UPF 1069: A Selective PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF 1069 is a potent and selective inhibitor of Poly (ADP-ribose) Polymerase 2 (PARP-2), an enzyme critically involved in various cellular processes, including DNA repair and transcriptional regulation.[1] A derivative of isoquinolinone, this compound has emerged as a valuable chemical probe to dissect the distinct biological functions of PARP-1 and PARP-2, moving beyond the pan-PARP inhibitors that dominate the clinical landscape.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, mechanism of action, and effects in various experimental models, with a focus on its role in oncology and neuroscience.

Quantitative Data: Inhibitory Activity

This compound demonstrates significant selectivity for PARP-2 over PARP-1, a feature that allows for the specific interrogation of PARP-2 function.

| Target | IC50 Value | Selectivity | Reference |

| PARP-2 | 0.3 µM | ~27-fold vs. PARP-1 | [1][4][5] |

| PARP-1 | 8.0 µM | [1][4] |

Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of PARP-2's catalytic activity, leading to a reduction in the formation of poly (ADP-ribose) (PAR) chains on target proteins.[1] However, recent studies have unveiled a more nuanced, non-catalytic role in specific contexts, particularly in prostate cancer.

Disruption of Androgen Receptor (AR) Signaling

In prostate cancer, PARP-2 acts as a critical component of the androgen receptor (AR) transcriptional machinery.[6] It facilitates the recruitment of AR to prostate-specific enhancer regions through an interaction with the pioneer factor FOXA1.[2][6] this compound has been shown to selectively bind to PARP-2 and disrupt the crucial PARP-2/FOXA1 interaction. This disruption attenuates the recruitment of AR to the genome, thereby suppressing AR-mediated gene expression and inhibiting the growth of AR-positive prostate cancer cells.[2][6] Notably, this effect appears to be independent of the inhibition of PARP-2's enzymatic activity, highlighting a distinct mechanism compared to pan-PARP inhibitors.[2]

Caption: this compound disrupts the PARP-2/FOXA1 interaction, inhibiting AR signaling.

Experimental Findings and Applications

Prostate Cancer

This compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.

-

Cell Growth Inhibition : It effectively inhibits the growth of androgen-dependent (LAPC4, LNCaP, VCaP) and AR-positive castration-resistant prostate cancer (CRPC) cells (C4-2B, 22RV-1).[2] In contrast, AR-negative CRPC cells (PC3, DU145) show resistance to the compound.[2]

-

Gene Expression : In LNCaP cells, this compound treatment resulted in a much greater alteration of global gene expression compared to the pan-PARP inhibitors olaparib (B1684210) and veliparib.[2] The genes affected by UPF-1069 were highly enriched for the "androgen response" hallmark.[2]

-

In Vivo Efficacy : In animal models, UPF-1069 significantly inhibited the growth of VCaP tumors, demonstrating its potential as a therapeutic agent for prostate cancer.[2]

Neuroscience and Ischemic Brain Damage

The role of this compound in the context of ischemic brain injury is complex and model-dependent, suggesting distinct roles for PARP-2 in different cell death pathways.

-

Exacerbation of Injury (Hippocampus) : In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), low concentrations of this compound (0.01–1 µM) that selectively inhibit PARP-2 markedly enhanced damage to CA1 pyramidal neurons, a model characterized by apoptosis-like cell death.[3][4] This suggests a potential neuroprotective role for PARP-2 in this context.

-

Neuroprotection (Cortex) : Conversely, in mixed cortical cell cultures exposed to OGD, a model where cell death is predominantly necrosis-like, this compound (1–10 µM) provided significant neuroprotection, alleviating the damage.[3][4]

Experimental Protocols

In Vitro PARP Activity Assay

This protocol is used to determine the inhibitory activity of compounds against PARP-1 and PARP-2.

-

Reaction Mixture Preparation : The enzymatic reaction is conducted in a 100 µL volume containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol, and 10 µg of sonicated calf thymus DNA.[4]

-

Enzyme and Substrate Addition : Add 0.2 µCi of [adenine-2,8-³H]NAD (the substrate) and 0.03 U of recombinant bovine PARP-1 or mouse PARP-2 to the mixture.[4]

-

Inhibitor Addition : Add this compound or other putative inhibitors at various concentrations.

-

Incubation : Incubate the reaction mixture for 1 hour at 37°C.[4]

-

Reaction Termination : Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA) and centrifuge.[4]

-

Washing : Wash the resulting pellets twice with 1 mL of H₂O.[4]

-

Resuspension and Measurement : Resuspend the pellets in 1 mL of 0.1 M NaOH.[4]

-

Quantification : Evaluate the radioactivity incorporated into the protein fraction using liquid scintillation spectrometry to determine the level of PARP activity.[4]

Caption: Workflow for the in vitro radioactive PARP enzymatic assay.

In Vivo Formulation and Solubilization

For in vivo experiments, this compound can be formulated for administration. A common protocol involves sequential addition of solvents.

-

Vehicle Composition : 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]

-

Solubility : This vehicle achieves a clear solution with a solubility of at least 2.5 mg/mL (8.95 mM).[4]

-

Preparation Example (for 1 mL) : To prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[4] It is recommended to prepare this working solution fresh on the day of use.[4]

Conclusion

This compound is a powerful and highly selective research tool for investigating the specific functions of PARP-2. Its unique ability to disrupt the PARP-2/FOXA1 protein-protein interaction, thereby inhibiting androgen receptor signaling independent of its catalytic activity, opens new avenues for therapeutic development in prostate cancer. Furthermore, its divergent effects in models of ischemic brain injury underscore the complex and context-specific roles of PARP-2 in cell survival and death pathways. This technical guide provides a foundational understanding for researchers aiming to utilize this compound in their studies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pnas.org [pnas.org]

- 3. Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UPF 1069 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of UPF 1069, a selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), in cell culture experiments. The information is intended to guide researchers in studying the effects of this compound on various cellular processes, including DNA damage repair, cell viability, and signaling pathways.

This compound is a valuable research tool for investigating the distinct biological functions of PARP isoenzymes.[1] It is a derivative of isoquinolinone and demonstrates potent and selective inhibition of PARP-2.[2] While it is most selective for PARP-2, at higher concentrations, it can also inhibit PARP-1.[2] Research has shown its utility in studying post-ischemic brain damage and its potential as an anti-cancer agent, particularly in prostate cancer, by modulating androgen receptor signaling.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature. This information is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell/System | Reference |

| PARP-2 IC50 | 0.3 µM | Recombinant Mouse PARP-2 | [2][4][5][6] |

| PARP-1 IC50 | 8 µM | Recombinant Bovine PARP-1 | [2][4] |